3-(Pyrrolidin-1-yl)pyrazine-2-carbonitrile 3-(Pyrrolidin-1-yl)pyrazine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 67130-88-5
VCID: VC4787159
InChI: InChI=1S/C9H10N4/c10-7-8-9(12-4-3-11-8)13-5-1-2-6-13/h3-4H,1-2,5-6H2
SMILES: C1CCN(C1)C2=NC=CN=C2C#N
Molecular Formula: C9H10N4
Molecular Weight: 174.207

3-(Pyrrolidin-1-yl)pyrazine-2-carbonitrile

CAS No.: 67130-88-5

Cat. No.: VC4787159

Molecular Formula: C9H10N4

Molecular Weight: 174.207

* For research use only. Not for human or veterinary use.

3-(Pyrrolidin-1-yl)pyrazine-2-carbonitrile - 67130-88-5

Specification

CAS No. 67130-88-5
Molecular Formula C9H10N4
Molecular Weight 174.207
IUPAC Name 3-pyrrolidin-1-ylpyrazine-2-carbonitrile
Standard InChI InChI=1S/C9H10N4/c10-7-8-9(12-4-3-11-8)13-5-1-2-6-13/h3-4H,1-2,5-6H2
Standard InChI Key FWJHSBPSHMFXEO-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=NC=CN=C2C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4) substituted at position 2 with a nitrile group (-C≡N) and at position 3 with a pyrrolidine moiety (a five-membered saturated ring containing one nitrogen atom). The molecular formula is C₉H₁₀N₄, with a molecular weight of 174.21 g/mol . Key identifiers include:

PropertyValueSource
SMILESC1CCN(C1)C2=NC=CN=C2C#N
InChIKeyIYCSFQOTBHXBSQ-UHFFFAOYSA-N
Melting PointNot reported
Boiling PointNot reported

The planar pyrazine ring and the puckered pyrrolidine group create a semi-rigid structure, enabling interactions with biological targets while maintaining metabolic stability .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-(pyrrolidin-1-yl)pyrazine-2-carbonitrile typically involves nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed coupling reactions:

  • SNAr Displacement:
    Reacting 3-chloropyrazine-2-carbonitrile with pyrrolidine in the presence of a base (e.g., K₂CO₃) yields the target compound. This method leverages the electron-deficient nature of the pyrazine ring, which activates the chloro substituent for nucleophilic attack .

    3-Chloropyrazine-2-carbonitrile + PyrrolidineBase3-(Pyrrolidin-1-yl)pyrazine-2-carbonitrile\text{3-Chloropyrazine-2-carbonitrile + Pyrrolidine} \xrightarrow{\text{Base}} \text{3-(Pyrrolidin-1-yl)pyrazine-2-carbonitrile}
  • Buchwald–Hartwig Amination:
    Palladium-catalyzed coupling of 3-bromopyrazine-2-carbonitrile with pyrrolidine offers higher regioselectivity and milder conditions. Catalysts such as Pd(OAc)₂ with Xantphos as a ligand are effective .

Industrial-Scale Production

Optimized protocols for large-scale synthesis prioritize cost efficiency and yield:

  • Continuous Flow Chemistry: Reduces reaction times and improves heat management during exothermic SNAr reactions.

  • Green Solvents: Replacement of traditional dipolar aprotic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) enhances sustainability .

Pharmacological Applications

CHK1 Inhibition

3-(Pyrrolidin-1-yl)pyrazine-2-carbonitrile derivatives exhibit potent inhibition of CHK1, a kinase critical for DNA damage response in cancer cells. Modifications at the 5-position of the pyrazine ring (e.g., introducing pyridin-2-ylamino groups) enhance selectivity over CHK2 and other kinases . For example:

DerivativeCHK1 IC₅₀ (nM)CHK2 IC₅₀ (nM)Selectivity (CHK2/CHK1)
3-(Pyrrolidin-1-yl)-5-X0.7450643
Fluorinated Analog1.2620517

Data adapted from

These inhibitors abrogate the G₂/M checkpoint, sensitizing cancer cells to DNA-damaging agents like cisplatin .

ADME Properties

  • Metabolic Stability: Microsomal stability assays in human liver microsomes (HLM) show moderate clearance (Cl = 15 mL/min/kg), attributed to the nitrile group’s resistance to oxidative metabolism .

  • Permeability: Caco-2 assays indicate high permeability (Papp = 25 × 10⁻⁶ cm/s), facilitating oral bioavailability .

Comparative Analysis of Pyrazine-Carbonitrile Derivatives

CompoundMolecular FormulaMolecular WeightKey ModificationCHK1 IC₅₀ (nM)
3-(Pyrrolidin-1-yl)pyrazine-2-carbonitrileC₉H₁₀N₄174.21None (Parent compound)0.7
3-(3-Fluoropyrrolidin-1-yl)pyrazine-2-carbonitrileC₉H₉FN₄192.19Fluorine at pyrrolidine1.2
3-[3-(Fluoromethyl)pyrrolidin-1-yl]pyrazine-2-carbonitrileC₁₀H₁₁FN₄206.22Fluoromethyl substitution0.9

Data compiled from

Fluorine incorporation improves metabolic stability but may reduce cellular permeability due to increased polarity .

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